4-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-BENZYL-1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in intracellular signaling pathways regulating cell growth and survival .
Preparation Methods
The synthesis of 4-BENZYL-1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate amines and aldehydes. The piperidine ring is then introduced via nucleophilic substitution reactions. Industrial production methods often employ high-throughput techniques and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-BENZYL-1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Scientific Research Applications
4-BENZYL-1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in studies investigating the role of protein kinase B in cellular processes.
Medicine: Due to its inhibitory effects on protein kinase B, it is being explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its binding to the ATP-binding site of protein kinase B. This binding inhibits the kinase’s activity, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival. The compound’s selectivity for protein kinase B over other kinases, such as protein kinase A, is attributed to its unique structural features .
Comparison with Similar Compounds
Similar compounds to 4-BENZYL-1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B but differ in their pharmacokinetic properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds target cyclin-dependent kinases and have shown potent anti-proliferative activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are used in various therapeutic applications, including cancer treatment.
Properties
Molecular Formula |
C31H30N4 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C31H30N4/c1-23-12-14-27(15-13-23)35-21-28(26-10-6-3-7-11-26)29-30(32-22-33-31(29)35)34-18-16-25(17-19-34)20-24-8-4-2-5-9-24/h2-15,21-22,25H,16-20H2,1H3 |
InChI Key |
VPXOXKCPNDTSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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